N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-naphthalen-1-yloxamide
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Overview
Description
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-naphthalen-1-yloxamide is a complex organic compound that features a unique structure combining a benzodioxin ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-naphthalen-1-yloxamide typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-ylamine with naphthalene-1-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-naphthalen-1-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-naphthalen-1-yloxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic effects, including antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-naphthalen-1-yloxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-ylamine: A precursor in the synthesis of the target compound.
Naphthalene-1-carboxylic acid chloride: Another precursor used in the synthesis.
N-Substituted benzodioxin derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
N’-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-naphthalen-1-yloxamide is unique due to its combination of a benzodioxin ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N'-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-N-naphthalen-1-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20(23-17-7-3-5-15-4-1-2-6-16(15)17)21(26)24-22-13-14-8-9-18-19(12-14)28-11-10-27-18/h1-9,12-13H,10-11H2,(H,23,25)(H,24,26)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXERSFTMCXLW-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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